N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Description

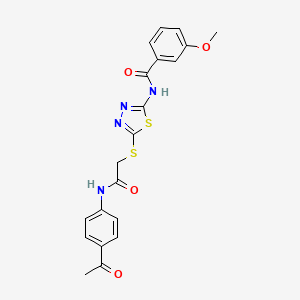

This compound belongs to the 1,3,4-thiadiazole class, a heterocyclic scaffold widely explored in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The structure features a 1,3,4-thiadiazole core substituted with a thioether-linked acetamide moiety bearing a 4-acetylphenyl group and a 3-methoxybenzamide group.

Properties

IUPAC Name |

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4S2/c1-12(25)13-6-8-15(9-7-13)21-17(26)11-29-20-24-23-19(30-20)22-18(27)14-4-3-5-16(10-14)28-2/h3-10H,11H2,1-2H3,(H,21,26)(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZONNEJUGRAGLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a compound belonging to the class of thiadiazole derivatives. This class is recognized for its diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective effects. The compound's structure features a thiadiazole ring, which is pivotal for its biological interactions.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown antiproliferative activity against various cancer cell lines. A study highlighted that certain derivatives demonstrated selective cytotoxicity towards lung carcinoma (A549), breast carcinoma (T47D), and colon carcinoma (HT-29) cells while sparing normal cells .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 23 | A549 (Lung) | 1.16 | |

| Compound 12 | T47D (Breast) | Not specified | |

| Compound 16 | HT-29 (Colon) | Not specified |

Antimicrobial Activity

Thiadiazole derivatives have also been noted for their antimicrobial effects. The structural components of this compound may enhance its efficacy against various pathogens. The presence of the thiadiazole ring is crucial for the compound's interaction with microbial targets .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of thiadiazole derivatives. For example, compounds similar to this compound have shown protective effects in neuronal cell models against oxidative stress-induced damage . This suggests that such compounds could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study on 16 novel 2-substituted acetyl amino-5-alkyl-1,3,4-thiadiazole derivatives found that several exhibited anti-inflammatory activities comparable to established drugs like phenylbutazone. Notably, one compound showed significant spasmolytic activity and diuretic effects .

- Molecular Interactions : Molecular docking studies revealed that specific interactions between the thiadiazole moiety and target proteins are essential for the anticancer activity of related compounds. For instance, hydrogen bonding and π-cation interactions were crucial for binding to tubulin .

Scientific Research Applications

Structure

The compound features a thiadiazole ring which is integral to its biological activity. The presence of functional groups such as the acetylphenyl and methoxybenzamide enhances its interaction with biological targets.

Anticancer Properties

Research has demonstrated that compounds containing oxadiazole and thiadiazole moieties exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that derivatives similar to N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide possess selective anti-proliferative activity against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). These studies indicated that the compound induces apoptosis and cell cycle arrest by modulating key proteins involved in these processes, including p53 and caspases.

Enzyme Inhibition

The compound also demonstrates potential in enzyme inhibition:

- Cholinesterase Inhibition : Similar thiadiazole derivatives have shown effective inhibition of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), suggesting applications in treating neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties:

- Bacterial Strains : Studies have indicated efficacy against various bacterial strains, with some derivatives inhibiting the growth of Xanthomonas oryzae at concentrations as low as 100 μg/mL.

Study on Anti-Proliferative Effects

A notable study evaluated the anti-proliferative effects of oxadiazole derivatives on HepG2 and MCF-7 cell lines. The results are summarized below:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 1 | 0.5 | HepG2 |

| Compound 2 | 0.8 | MCF-7 |

These findings highlight the compound's potential as a therapeutic agent in oncology.

Enzyme Inhibition Study

Another study focused on the enzyme inhibition profile of similar compounds:

| Compound | hAChE IC50 (µM) | hBChE IC50 (µM) |

|---|---|---|

| Compound A | 0.9 | 1.5 |

| Compound B | 1.0 | 2.0 |

This data indicates promising applications for neurodegenerative disease treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The target compound shares key structural motifs with other 1,3,4-thiadiazole derivatives. Below is a comparative analysis based on substituents, synthetic yields, melting points, and bioactivity:

N/R*: Not reported in the provided evidence.

Key Observations

Substituent Effects on Bioactivity: The 4-acetylphenyl group in the target compound may enhance metabolic stability compared to simpler aryl groups (e.g., 4-chlorobenzyl in 5e). The 3-methoxybenzamide moiety distinguishes it from analogs like 5k (2-methoxyphenoxy), which lacks the benzamide linkage. This difference could influence solubility and π-π stacking interactions with biological targets.

Synthetic Accessibility :

- Compounds with benzylthio or methylthio substituents (e.g., 5h, 5k) exhibit higher yields (72–88%) compared to ethylthio derivatives (68–78%). The target compound’s synthesis would likely require optimized coupling steps for the 4-acetylphenyl and 3-methoxybenzamide groups.

Anticancer Potential: While direct data are absent, compound 4y (a structural analog with a p-tolylamino group) shows potent anticancer activity, suggesting that the target compound’s 4-acetylphenyl group—a bulkier and more electron-deficient substituent—might further enhance cytotoxicity or selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide, and how are intermediates characterized?

- Methodology :

- Stepwise Synthesis : The compound can be synthesized via multi-step protocols involving:

Formation of the thiadiazole core through cyclization of thiosemicarbazides with POCl₃ (e.g., 90°C reflux, 3 hours) .

Introduction of the acetylphenylamino moiety via nucleophilic substitution or amide coupling under anhydrous conditions (e.g., DMF, K₂CO₃, room temperature) .

Final functionalization with 3-methoxybenzamide using chloroacetyl chloride in dioxane with triethylamine as a base .

- Characterization :

- Purity : TLC monitoring (e.g., silica gel plates, ethyl acetate/hexane eluent) .

- Structural Confirmation : NMR (¹H/¹³C, 400 MHz), FT-IR (KBr pellet, 4000–400 cm⁻¹), and mass spectrometry (e.g., ESI-MS) .

- Key Data :

| Intermediate | Melting Point (°C) | Yield (%) | Rf Value |

|---|---|---|---|

| Thiadiazole core | 145–148 | 72 | 0.45 |

| Acetylphenyl derivative | 162–165 | 68 | 0.62 |

Q. Which spectroscopic and chromatographic techniques are critical for validating the compound’s structural integrity?

- Techniques :

- NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.8–3.9 ppm), and amide NH (δ 10.2–10.5 ppm) .

- FT-IR : Confirm C=O stretches (1680–1720 cm⁻¹), S–C=N (thiadiazole, 690–710 cm⁻¹), and N–H bending (1540–1560 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 483.2) and fragmentation patterns .

Q. How can researchers design initial biological screening assays to evaluate anticancer potential?

- Approach :

- In vitro Cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Comparative Analysis : Benchmark against reference drugs (e.g., doxorubicin) and include dose-response curves .

- Selectivity Testing : Assess toxicity in non-cancerous cell lines (e.g., HEK-293) to determine therapeutic indices .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

- Strategy :

- Single-Crystal X-Ray Diffraction : Resolve bond lengths/angles (e.g., C–S in thiadiazole: 1.68–1.72 Å) and hydrogen-bonding networks (e.g., N–H⋯O/N interactions stabilizing dimers) .

- Thermal Analysis : Use DSC/TGA to correlate stability with crystal packing efficiency .

Q. What strategies address contradictions in biological activity data across studies?

- Validation Steps :

Assay Reproducibility : Standardize protocols (e.g., cell passage number, serum concentration) .

Metabolic Stability : Test compound degradation in cell culture media (e.g., HPLC monitoring over 24 hours) .

Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions affecting cytotoxicity .

Q. Which computational methods are effective for elucidating enzyme inhibition mechanisms?

- Tools :

- Molecular Docking : AutoDock Vina to model binding to PFOR enzyme (PDB: 1PFK); focus on interactions with the thiadiazole sulfur and acetylphenyl groups .

- MD Simulations : GROMACS to assess stability of ligand-enzyme complexes (e.g., RMSD < 2.0 Å over 50 ns) .

Q. How can SAR studies optimize the compound’s bioactivity through structural modifications?

- Design Framework :

- Core Modifications : Replace thiadiazole with oxadiazole to enhance metabolic stability .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) on the benzamide ring to improve cytotoxicity .

- Data-Driven Optimization :

| Modification | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| –OCH₃ (parent) | 12.3 | 3.2 |

| –NO₂ | 8.7 | 5.1 |

| –CF₃ | 9.5 | 4.6 |

Q. What methodologies are recommended for preclinical toxicity evaluation?

- Protocols :

- Acute Toxicity : OECD 423 guidelines in Wistar rats (e.g., 300–2000 mg/kg dose range) .

- Histopathology : Liver/kidney sections post-administration to detect necrosis or inflammation .

- Biochemical Markers : Monitor ALT, AST, and creatinine levels for hepatorenal toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.